molecular formula C15H19N B12839631 3-(4,4-Dimethylcyclohexyl)benzonitrile

3-(4,4-Dimethylcyclohexyl)benzonitrile

Cat. No.: B12839631
M. Wt: 213.32 g/mol
InChI Key: JNFRHFKICMRCLE-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclohexyl)benzonitrile is an organic compound that features a benzonitrile group attached to a 4,4-dimethylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylcyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclohexyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated benzonitrile derivatives.

Scientific Research Applications

3-(4,4-Dimethylcyclohexyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(4,4-Dimethylcyclohexyl)amino]ethyl}benzonitrile
  • 4-acetyl-3-[(4,4-dimethylcyclohexyl)(methyl)amino]benzonitrile

Uniqueness

3-(4,4-Dimethylcyclohexyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzonitrile group with a 4,4-dimethylcyclohexyl moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)benzonitrile

InChI

InChI=1S/C15H19N/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10,13H,6-9H2,1-2H3

InChI Key

JNFRHFKICMRCLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

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